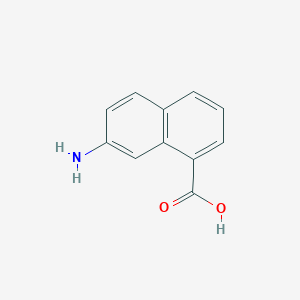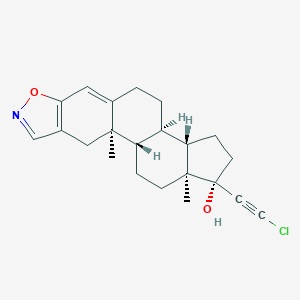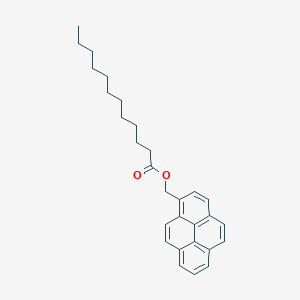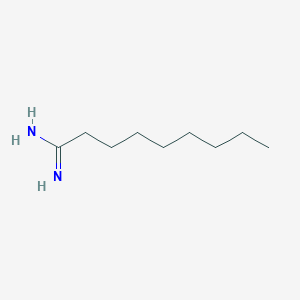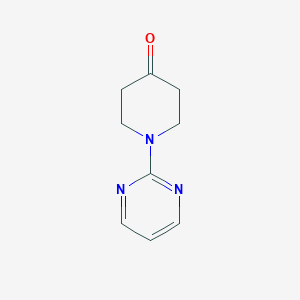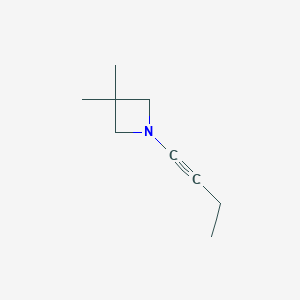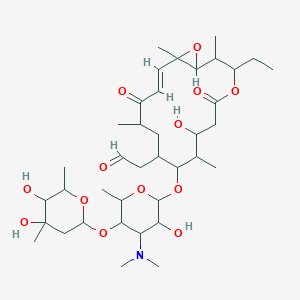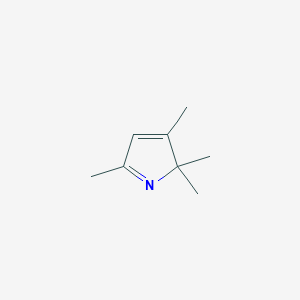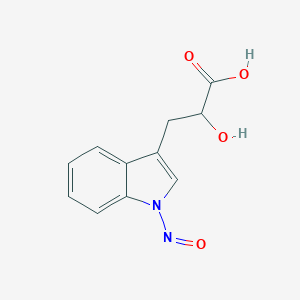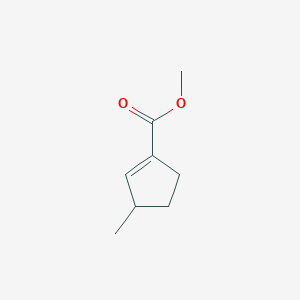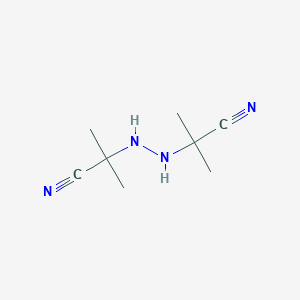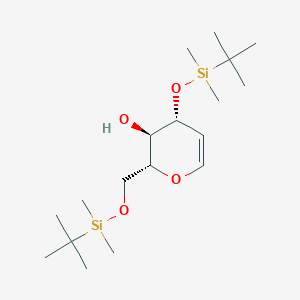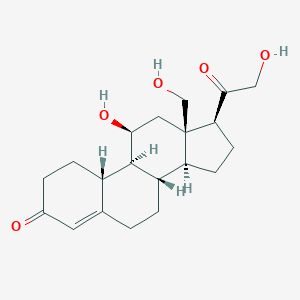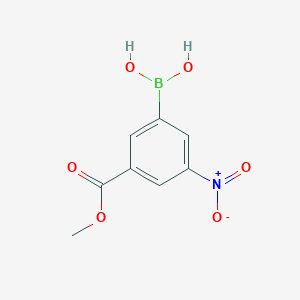
3-Methoxycarbonyl-5-nitrophenylboronic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Methoxycarbonyl-5-nitrophenylboronic acid and related compounds involves several key steps, including boronic acid formation and functionalization. Studies have explored various methods to enhance the synthesis efficiency and yield of this compound and its derivatives, indicating the compound's importance in organic synthesis and potential applications (Mulla, Agard, & Basu, 2004).
Molecular Structure Analysis
Research into the molecular structure of 3-Methoxycarbonyl-5-nitrophenylboronic acid reveals detailed insights into its crystalline structure and intermolecular interactions. Studies have employed various spectroscopic techniques and theoretical approaches to understand its structure, which is crucial for its reactivity and applications in material science and catalysis (Tamer et al., 2015).
Chemical Reactions and Properties
This compound's reactivity towards diols and carbohydrates highlights its potential in molecular recognition and sensor applications. Its ability to bind with diols at neutral pH suggests it could be valuable in designing new sensors or separation materials (Mulla, Agard, & Basu, 2004).
Aplicaciones Científicas De Investigación
Diol and Carbohydrate Recognition : This compound shows high affinity for diol and carbohydrate recognition at neutral pH. This suggests a significant role for electron-deficient boronic acids in these types of molecular recognitions (Mulla, Agard, & Basu, 2004).
Reduction of Fructose in Food : Boronic acids, including 3-methoxycarbonyl-5-nitrophenylboronic acid, show potential for specific reduction of fructose in food matrices like fruit juice, suggesting their utility in modifying food content (Pietsch & Richter, 2016).
Organocatalysis : It serves as an efficient organocatalyst in the Conia-ene carbocyclization of 1,3-dicarbonyl compounds with terminal alkynes, offering potential in various synthetic chemical processes (Yang, Lu, Tokunaga, & Shibata, 2012).
Chemical Synthesis : This compound reacts with 2-aryl(heteryl)-1-nitroethenes to produce nucleophilic addition products. The structures of these products have been studied extensively, indicating its role in complex chemical syntheses (Artemova et al., 2009).
Corrosion Inhibition : In the context of corrosion inhibition, it has been noted that methoxy (OCH3) substituents like those in 3-methoxycarbonyl-5-nitrophenylboronic acid enhance inhibition efficiency (Mishra et al., 2018).
Detection of Fluoride Ions : Gold nanoparticles with specific chemical units can detect fluoride ions in water using 3-nitrophenylboronic acid as a mediator, indicating its use in environmental and analytical chemistry (Minami et al., 2008).
Safety And Hazards
3-Methoxycarbonyl-5-nitrophenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a potential target .
Propiedades
IUPAC Name |
(3-methoxycarbonyl-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO6/c1-16-8(11)5-2-6(9(12)13)4-7(3-5)10(14)15/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGIRLKQNJXHBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378493 | |
| Record name | 3-Methoxycarbonyl-5-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxycarbonyl-5-nitrophenylboronic acid | |
CAS RN |
117342-20-8 | |
| Record name | 3-Methoxycarbonyl-5-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methoxycarbonyl)-5-nitrophenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



